molecular formula C25H22FN3O3S B12782676 5-Fluoro-N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide CAS No. 478263-53-5

5-Fluoro-N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide

Cat. No.: B12782676
CAS No.: 478263-53-5
M. Wt: 463.5 g/mol
InChI Key: VYUUPUMKBLIKJV-NRFANRHFSA-N
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Description

5-Fluoro-N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide typically involves multiple steps, including:

    Formation of the quinoline sulfonyl chloride: This can be achieved by reacting quinoline with chlorosulfonic acid.

    Coupling with the amine: The quinoline sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide.

    Introduction of the fluorine atom: This step involves the fluorination of the benzamide moiety using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline sulfonic acids, while reduction may produce sulfoxides or sulfides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Therapeutic Agents: Potential use as a drug candidate for treating various diseases due to its unique chemical structure.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide involves its interaction with specific molecular targets. These may include:

    Enzyme binding: Inhibition of enzyme activity by binding to the active site.

    Receptor interaction: Modulation of receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide: Lacks the fluorine atom.

    5-Fluoro-2-((quinolin-8-ylsulfonyl)amino)benzamide: Lacks the phenylpropyl group.

Properties

CAS No.

478263-53-5

Molecular Formula

C25H22FN3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

5-fluoro-N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C25H22FN3O3S/c1-2-21(17-8-4-3-5-9-17)28-25(30)20-16-19(26)13-14-22(20)29-33(31,32)23-12-6-10-18-11-7-15-27-24(18)23/h3-16,21,29H,2H2,1H3,(H,28,30)/t21-/m0/s1

InChI Key

VYUUPUMKBLIKJV-NRFANRHFSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)F)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)F)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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